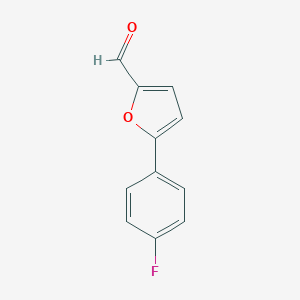

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

Beschreibung

Significance of Furan (B31954) Nucleus in Medicinal Chemistry and Organic Synthesis

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. cymitquimica.com Its derivatives are integral to a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net The incorporation of the furan ring into molecular structures can significantly influence their pharmacokinetic properties, such as solubility and bioavailability, due to the polarity imparted by the ether oxygen and its potential for hydrogen bonding. nih.gov

Furan derivatives have been extensively investigated and developed for various therapeutic applications. They form the core structure of numerous clinically approved drugs with activities including antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer properties. vulcanchem.com This wide range of pharmacological effects underscores the furan moiety's importance as a pharmacophore. A slight modification in the substitution pattern on the furan ring can lead to noticeable changes in biological activity, offering a valuable strategy for drug discovery and optimization. cymitquimica.comvulcanchem.com

Role of Halogenation, Specifically Fluorination, in Modulating Chemical and Biological Properties of Organic Compounds

Halogenation, and in particular fluorination, is a widely employed strategy in modern drug design to enhance the physicochemical and biological properties of organic molecules. The introduction of fluorine, the most electronegative element, into a compound can induce profound changes in its behavior. pensoft.net Due to its small size, which is comparable to a hydrogen atom, fluorine can often replace hydrogen without causing significant steric hindrance. pensoft.net

The strong carbon-fluorine (C-F) bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. chemscene.com Furthermore, fluorination can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and its bioavailability. pensoft.netresearchgate.net The presence of fluorine can also modify the acidity or basicity of nearby functional groups and influence the molecule's conformation, leading to enhanced binding affinity and selectivity for its biological target. researchgate.netmdpi.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its critical role in medicinal chemistry. pensoft.net

Overview of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde as a Key Fluorinated Furan Derivative

This compound is a bifunctional organic compound that merges the key features of a furan heterocycle with a fluorinated phenyl substituent. This structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.net The compound consists of a furan ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a reactive aldehyde (carbaldehyde) group.

The synthesis of 5-aryl-furan-2-carbaldehydes, including the 4-fluoro derivative, can be achieved through methods such as palladium-catalyzed cross-coupling reactions or by the reaction of furfural (B47365) with corresponding diazonium salts. researchgate.netvulcanchem.compensoft.net The aldehyde functional group provides a reactive site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the construction of diverse molecular architectures. researchgate.net

Research has demonstrated the utility of this compound as a precursor for novel therapeutic agents. For instance, it has been used to synthesize derivatives that exhibit promising anti-tumor and antifungal activities. researchgate.net Similarly, related 5-aryl-furan-2-carbaldehyde scaffolds have been utilized to develop compounds with antimicrobial and anticancer properties, with the halogen substituent often playing a key role in enhancing biological efficacy. pensoft.net The combination of the biologically active furan core, the modulating effects of the fluorine atom, and the synthetic versatility of the aldehyde group positions this compound as a significant compound in the development of new chemical entities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33342-17-5 |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| Melting Point | 79-80 °C |

| Boiling Point (Predicted) | ~319 °C |

| Density (Predicted) | ~1.24 g/cm³ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQKBILGSICMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354191 | |

| Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-17-5 | |

| Record name | 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 4 Fluoro Phenyl Furan 2 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group in 5-(4-fluoro-phenyl)-furan-2-carbaldehyde is susceptible to both oxidation and reduction, yielding the corresponding carboxylic acid and alcohol, respectively. Furthermore, its electrophilic carbon atom readily undergoes nucleophilic attack by nitrogen-containing compounds, leading to the formation of imine-based derivatives such as Schiff bases, thiosemicarbazones, and hydrazones.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 5-(4-fluorophenyl)furan-2-carboxylic acid. While specific studies detailing the oxidation of this exact compound are not prevalent, the transformation is a standard procedure in organic synthesis. Generally, the oxidation of furan-2-carbaldehydes to their carboxylic acid derivatives can be achieved using a variety of oxidizing agents.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents such as potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O). The choice of oxidant is crucial to avoid unwanted side reactions, particularly the degradation of the furan (B31954) ring, which can be sensitive to harsh oxidative conditions.

For instance, the synthesis of similar 5-aryl-furan-2-carboxylic acids has been accomplished through multi-step synthetic routes, often involving the initial synthesis of the substituted furan ring followed by modifications to the functional groups. pensoft.net In a typical laboratory setting, the oxidation of an aldehyde like this compound would involve dissolving the aldehyde in a suitable solvent and treating it with the chosen oxidizing agent under controlled temperature and pH conditions to maximize the yield of the desired carboxylic acid.

| Reactant | Product | Reagents (Examples) |

| This compound | 5-(4-fluorophenyl)furan-2-carboxylic acid | KMnO4, Jones Reagent, Ag2O |

The reduction of the aldehyde group in this compound to a primary alcohol, (5-(4-fluorophenyl)furan-2-yl)methanol, is a fundamental transformation in organic chemistry. This reaction is typically accomplished using hydride-based reducing agents.

Sodium borohydride (NaBH4) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for reducing aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is generally carried out in a protic solvent, such as methanol or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial step forms an alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product. libretexts.org

The general procedure involves dissolving this compound in a suitable alcoholic solvent, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. orgsyn.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water or a dilute acid, and the product is extracted with an organic solvent.

| Reactant | Product | Reagent | Solvent |

| This compound | (5-(4-fluorophenyl)furan-2-yl)methanol | Sodium Borohydride (NaBH4) | Methanol or Ethanol |

The carbonyl group of this compound readily undergoes condensation reactions with primary amino compounds to form a C=N double bond, characteristic of imines.

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with aromatic anilines results in the formation of the corresponding Schiff bases. These reactions are typically acid-catalyzed and proceed via a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration to yield the imine. eijppr.com

The general synthesis involves refluxing equimolar amounts of this compound and a substituted or unsubstituted aniline (B41778) in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like acetic acid. impactfactor.org The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the Schiff base.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic Aniline | Schiff Base |

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide. The reaction of this compound with thiosemicarbazide yields the corresponding thiosemicarbazone.

A general method for the synthesis of furan-2-carbaldehyde thiosemicarbazones involves the condensation of thiosemicarbazide with the respective furan-2-carbaldehyde in a solvent like methanol. scienceopen.comdntb.gov.ua For instance, the synthesis of 5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone, a close analog, was achieved through this method. scienceopen.com The reaction typically proceeds by mixing the aldehyde and thiosemicarbazide in the chosen solvent and heating the mixture to facilitate the reaction. The resulting thiosemicarbazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

| Reactant 1 | Reactant 2 | Product | Solvent |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Methanol |

Hydrazones are formed from the condensation reaction of aldehydes or ketones with hydrazines. Reacting this compound with hydrazine (B178648) or its derivatives, such as phenylhydrazine or 2,4-dinitrophenylhydrazine, leads to the formation of the corresponding hydrazone.

The synthesis of hydrazones from furan-2-carbaldehyde derivatives is a well-established reaction. For example, new series of hydrazide-hydrazones have been synthesized from 5-nitrofuran-2-carboxylic acid. researchgate.netnih.gov The general procedure involves the reaction of the aldehyde with the hydrazine derivative in a suitable solvent, often with acid catalysis. The formation of the C=N bond is characterized by the elimination of a water molecule. nih.gov These reactions are valuable for the synthesis of a wide range of furan-containing hydrazone derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine / Substituted Hydrazine | Hydrazone |

Knoevenagel Condensation Reactions with Active Methylene/Methyl Groups

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl group with an active methylene compound in the presence of a basic catalyst. nih.govresearchgate.net The aldehyde functionality of this compound is highly susceptible to this reaction, readily condensing with various compounds containing acidic methylene or methyl groups. These reactions are typically catalyzed by weak bases such as primary and secondary amines (e.g., piperidine) or their salts. sphinxsai.comdamascusuniversity.edu.sy

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new, more conjugated α,β-unsaturated system. researchgate.net A variety of active methylene compounds can be employed, leading to a diverse array of derivatives. For instance, reaction with malononitrile yields 2-((5-(4-fluorophenyl)furan-2-yl)methylene)malononitrile, while condensation with creatinine produces the corresponding 5-furfurylidene creatinine derivatives. sphinxsai.com The yields for these types of condensations are generally moderate to high, often ranging from 55-80%. sphinxsai.com

The specific conditions can be tailored to the reactivity of the methylene compound. While highly active compounds like malononitrile and ethyl cyanoacetate react under mild, organocatalytic conditions, less active methylene compounds may require stronger bases or different solvents to proceed efficiently. nih.gov

Below is a table summarizing representative Knoevenagel condensation reactions with 5-substituted-furan-2-carbaldehydes, which serve as close analogs for the title compound.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Yield (%) |

| 5-Iodo-furan-2-carbaldehyde | Creatinine | Piperidine/AcOH | 2-Acetamido-5-(5-iodo-furfurylidene)-1-methyl-imidazol-4-one | 65 |

| 5-Bromo-furan-2-carbaldehyde | Creatinine | Piperidine/AcOH | 2-Acetamido-5-(5-bromo-furfurylidene)-1-methyl-imidazol-4-one | 70 |

| 5-Nitro-furan-2-carbaldehyde | Creatinine | Piperidine/AcOH | 2-Acetamido-5-(5-nitro-furfurylidene)-1-methyl-imidazol-4-one | 80 |

| Furfural (B47365) | Malononitrile | Sodium Carbonate | 2-(Furan-2-ylmethylene)malononitrile | 86 |

| Furfural | Ethyl Cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | 96 |

This table presents data based on reactions of analogous 5-substituted furan-2-carbaldehydes to illustrate the typical scope and yields of the Knoevenagel condensation. nih.govsphinxsai.com

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a vital reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are themselves important intermediates for various heterocyclic compounds and possess a wide range of biological activities. jchemrev.comalliedacademies.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. nih.gov

In the context of this compound, the aldehyde group readily reacts with various substituted acetophenones in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol. nih.govnih.gov The reaction mechanism involves the formation of an enolate from the acetophenone, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone core structure of the chalcone.

Research on the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has shown that it efficiently undergoes Claisen-Schmidt condensation with acetophenones bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups. nih.govnih.gov This suggests that 5-(4-fluorophenyl)furan-2-carbaldehyde would behave similarly, providing a straightforward route to a library of novel chalcone derivatives. These chalcones are characterized by the presence of two doublet signals in their 1H-NMR spectra, corresponding to the vinyl protons, with a large coupling constant (around 15 Hz) indicative of a trans-configuration. nih.gov

The following table details the synthesis of chalcones from the analogous 5-(4-chlorophenyl)furan-2-carbaldehyde.

| Aldehyde Reactant | Acetophenone Derivative | Catalyst/Solvent | Product |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 4-Methoxyacetophenone | NaOH / Ethanol | (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 3,4,5-Trimethoxyacetophenone | NaOH / Ethanol | (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 4-Nitroacetophenone | NaOH / Ethanol | (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 4-Bromoacetophenone | NaOH / Ethanol | (E)-1-(4-bromophenyl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one |

This table is based on the reactivity of 5-(4-chlorophenyl)furan-2-carbaldehyde, a close structural analog, to demonstrate the scope of the Claisen-Schmidt condensation. nih.govnih.gov

Reactions Involving the Furan Ring

Nucleophilic Substitution of the Fluorine Atom

The fluorine atom on the phenyl ring of this compound is subject to nucleophilic aromatic substitution (SNAr). This reaction class is fundamental for the functionalization of aryl halides. nih.gov SNAr reactions typically require the aromatic ring to be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). nih.gov The furan-2-carbaldehyde moiety at the para position acts as an electron-withdrawing group, rendering the ipso-carbon (the carbon attached to the fluorine) electron-deficient and susceptible to nucleophilic attack.

The accepted mechanism involves two steps: addition of the nucleophile to the aryl fluoride (B91410) to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion to restore aromaticity. nih.gov The high electronegativity of fluorine makes it a poor leaving group in SN1 and SN2 reactions, but in SNAr, the strong polarization of the C-F bond facilitates the initial nucleophilic attack.

A wide range of nucleophiles can be used to displace the fluorine atom, including alkoxides, phenoxides, thiolates, and amines, leading to the formation of aryl ethers, thioethers, and anilines, respectively. beilstein-journals.orgnih.gov For example, reaction with sodium methoxide would yield 5-(4-methoxyphenyl)furan-2-carbaldehyde. The reaction conditions often involve a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures to proceed at a practical rate.

Functionalization of C-H Bonds

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying organic molecules. nih.gov For this compound, C-H bonds on both the furan and phenyl rings are potential targets for functionalization. The furan ring, being electron-rich, is more susceptible to electrophilic substitution, which typically occurs at the C3 or C4 position. pearson.com However, modern transition-metal-catalyzed methods allow for more diverse C-H functionalizations.

Inspired by work on related 5-nitrofuran derivatives, late-stage functionalization (LSF) strategies can be envisioned. nih.gov Copper-catalyzed methods, for instance, have been used to introduce hydroxyl, methyl, azido, and cyano groups onto heterocyclic rings. These reactions often proceed via oxidation of a C-H bond, followed by coupling with a suitable functional group donor. Such approaches could be applied to modify the C3 or C4 positions of the furan ring, providing rapid access to a variety of new analogs without the need for de novo synthesis.

Diels-Alder Type Reactivity (Dienic Reactivity)

The furan ring is a cyclic diene and can, in principle, participate in Diels-Alder [4+2] cycloaddition reactions. However, the aromatic character of furan imparts significant stability, making it a relatively unreactive diene compared to non-aromatic counterparts. nih.gov The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as the formyl group at the C2 position and the 4-fluorophenyl group at the C5 position, decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, further reducing its reactivity in normal-electron-demand Diels-Alder reactions. nih.gov

Formation of Spirocyclic Derivatives

Spirocyclic systems, which contain two rings sharing a single atom, are important structural motifs in many natural products and pharmaceuticals. A powerful strategy to construct complex spirocyclic derivatives from this compound involves a multi-step sequence beginning with the previously described Claisen-Schmidt condensation.

This approach has been demonstrated effectively using the analogous 5-(4-chlorophenyl)furan-2-carbaldehyde. nih.gov The process is as follows:

Chalcone Synthesis: First, a Claisen-Schmidt condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and a suitable acetophenone (e.g., 1-(4-nitrophenyl)ethan-1-one) is performed to generate an α,β-unsaturated chalcone.

[3+2] Cycloaddition: The resulting chalcone, which contains a polarized double bond, serves as the dipolarophile in a 1,3-dipolar cycloaddition reaction. An azomethine ylide, generated in situ from the condensation of an isatin derivative (a cyclic keto-amine) and an amino acid (such as sarcosine), acts as the 1,3-dipole.

Spiro-pyrrolothiazole/pyrrolidine Formation: The cycloaddition reaction proceeds with high stereoselectivity to furnish a complex spirocyclic system where the spiro center connects the original isatin ring (now a spirooxindole) and a newly formed five-membered heterocyclic ring (a pyrrolidine or pyrrolothiazole). This new ring is highly decorated with substituents derived from the chalcone, the amino acid, and the isatin. nih.gov

This synthetic route is highly modular, allowing for significant structural diversity in the final spirocyclic products by varying the three primary components: the furan-aldehyde, the acetophenone, and the isatin/amino acid pair. The resulting spirooxindole derivatives engrafted with the furan motif are of significant interest in medicinal chemistry. nih.gov

Catalytic Transformations of this compound and Related Compounds

The reactivity of the aldehyde functional group and the furan ring in this compound allows for a variety of catalytic transformations. These reactions are pivotal for the synthesis of chiral derivatives and oxidized products, which may serve as valuable intermediates in medicinal chemistry and materials science. This section explores biocatalytic methods for resolving related alcohols and metal-free approaches for the oxidation of the aldehyde moiety.

Biocatalyzed Kinetic Resolution of Related Alcohols

The reduction of this compound yields the corresponding racemic alcohol, [5-(4-fluoro-phenyl)-furan-2-yl]methanol. The separation of enantiomers from this racemic mixture can be efficiently achieved through biocatalyzed kinetic resolution. While direct studies on this specific alcohol are not prevalent in the reviewed literature, extensive research on structurally analogous furyl alcohols provides a strong precedent for the application of this methodology.

Lipase-catalyzed transesterification is a widely employed and effective method for the kinetic resolution of racemic alcohols. A notable example is the kinetic resolution of (±)-1-(2-furyl) ethanol, which serves as an excellent model for the behavior of [5-(4-fluoro-phenyl)-furan-2-yl]methanol. In these resolutions, one enantiomer of the alcohol is selectively acylated by the enzyme in the presence of an acyl donor, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer of the alcohol.

Key findings from the study of (R/S)-1-(2-furyl) ethanol resolution indicate that Candida antarctica lipase B (CALB), particularly when immobilized as Novozym 435, is a highly effective catalyst. acs.org Vinyl acetate is often the acyl donor of choice due to its high reactivity, which helps in driving the reaction forward. The choice of solvent is also critical, with non-polar organic solvents like n-heptane being preferred to maintain high enzyme activity and selectivity. acs.org

Under optimized conditions, significant conversion and high enantiomeric excess of the remaining substrate can be achieved in a relatively short reaction time. acs.org The reaction kinetics for the resolution of 1-(2-furyl) ethanol have been described to follow an ordered bi-bi mechanism, which can be influenced by substrate and product inhibition. acs.org These findings suggest that a similar approach would be highly effective for the kinetic resolution of [5-(4-fluoro-phenyl)-furan-2-yl]methanol, yielding valuable chiral building blocks.

| Parameter | Details | Reference |

|---|---|---|

| Substrate | (R/S)-1-(2-Furyl) ethanol | acs.org |

| Biocatalyst | Candida antarctica lipase B (Novozym 435) | acs.org |

| Acyl Donor | Vinyl acetate | acs.org |

| Solvent | n-Heptane | acs.org |

| Temperature | 60 °C | acs.org |

| Conversion | 47% | acs.org |

| Enantiomeric Excess of Substrate (es) | 89% | acs.org |

| Reaction Time | 2 hours | acs.org |

Metal-Free Oxidative Synthesis Approaches

The oxidation of this compound to its corresponding carboxylic acid, 5-(4-fluoro-phenyl)-furan-2-carboxylic acid, is a key transformation for introducing a functional group that can participate in further derivatization, such as amidation or esterification. While many oxidation protocols rely on metal-based reagents, there is a growing interest in developing metal-free alternatives to enhance the sustainability and reduce the environmental impact of these processes.

Organocatalysis offers a powerful platform for the metal-free oxidation of aldehydes. N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for the aerobic oxidation of furfural and its derivatives. acs.orgresearchgate.netacs.org The catalytic cycle is initiated by the formation of a Breslow intermediate, resulting from the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. acs.org This intermediate is then oxidized, ultimately leading to the formation of the carboxylic acid and regeneration of the NHC catalyst.

A well-documented system for this transformation involves an imidazolium salt, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), which serves as the NHC precursor. acs.orgresearchgate.netacs.org The active carbene species is generated in situ through deprotonation with a strong organic base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgresearchgate.netacs.org This catalytic system has been shown to be highly active and selective for the conversion of furfural to furoic acid in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere at moderate temperatures. acs.org Kinetic studies have shown that this NHC-catalyzed oxidation has a significantly lower apparent activation energy compared to some metal-catalyzed systems. researchgate.net

Given the electronic similarities between furfural and this compound, it is highly probable that this NHC-based organocatalytic system would be effective for the selective oxidation of the latter, providing a green and efficient route to the corresponding carboxylic acid.

| Parameter | Details | Reference |

|---|---|---|

| Substrate | Furfural | acs.orgresearchgate.netacs.org |

| Catalyst System | N-Heterocyclic Carbene (NHC) | acs.orgresearchgate.netacs.org |

| NHC Precursor | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | acs.orgresearchgate.netacs.org |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | acs.orgresearchgate.netacs.org |

| Oxidant | Molecular Oxygen (O2) | acs.orgresearchgate.net |

| Solvent | Dimethyl sulfoxide (DMSO) | acs.org |

| Temperature | 40 °C | acs.orgresearchgate.netacs.org |

| Product | Furoic acid | acs.orgresearchgate.netacs.org |

Spectroscopic Characterization and Structural Elucidation Studies of 5 4 Fluoro Phenyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde is characterized by distinct signals corresponding to the aldehyde, furan (B31954) ring, and fluorophenyl ring protons. The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet in the downfield region, generally between δ 9.5 and 9.7 ppm.

The protons on the furan ring, being part of an aromatic system, resonate in the aromatic region. The proton at the C3 position typically appears as a doublet around δ 7.3-7.4 ppm, coupled to the proton at the C4 position. The C4 proton signal is expected as a doublet around δ 6.8-6.9 ppm.

The protons of the 4-fluorophenyl group exhibit a characteristic AA'BB' system due to the fluorine substituent. The two protons ortho to the fluorine atom (and para to the furan ring) appear as a triplet or a complex multiplet around δ 7.7-7.8 ppm. The two protons meta to the fluorine atom (and ortho to the furan ring) resonate as a triplet around δ 7.2-7.3 ppm due to coupling with both the adjacent protons and the fluorine atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | N/A |

| Furan H3 | 7.3 - 7.4 | Doublet (d) | ~3.7 |

| Furan H4 | 6.8 - 6.9 | Doublet (d) | ~3.7 |

| Fluorophenyl (ortho to F) | 7.7 - 7.8 | Triplet (t) or Multiplet (m) | ~8.8 |

| Fluorophenyl (meta to F) | 7.2 - 7.3 | Triplet (t) | ~8.8 |

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the aldehydic carbonyl carbon is the most downfield signal, typically appearing around δ 177-178 ppm. The carbon atoms of the furan and fluorophenyl rings resonate in the aromatic region (δ 110-165 ppm). The carbon atom bearing the fluorine (C-F) shows a large one-bond coupling constant (¹JC-F) and its chemical shift is significantly influenced by the electronegative fluorine, appearing around δ 162-165 ppm. The other carbon signals for the furan and fluorophenyl rings can be assigned based on their chemical environment and coupling to protons and fluorine.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 177 - 178 |

| Furan C2 (C-CHO) | 152 - 154 |

| Furan C5 (C-Ar) | 158 - 160 |

| Furan C3 | 123 - 125 |

| Furan C4 | 110 - 112 |

| Fluorophenyl C1' (C-F) | 162 - 165 (d, ¹JC-F ≈ 250 Hz) |

| Fluorophenyl C4' (C-Furan) | 126 - 128 |

| Fluorophenyl C2'/C6' | 128 - 130 (d, ²JC-F ≈ 8-9 Hz) |

| Fluorophenyl C3'/C5' | 116 - 118 (d, ³JC-F ≈ 22 Hz) |

Deuterium (B1214612) NMR (²H NMR) Analysis (for related deuterated compounds)

Deuterium (²H) NMR spectroscopy is a valuable tool for studying deuterated analogues of this compound. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), samples must typically be isotopically enriched. wikipedia.org ²H NMR has a chemical shift range similar to ¹H NMR but often exhibits poorer resolution. wikipedia.org Its primary utility lies in confirming the site and extent of deuteration. wikipedia.org For instance, if the aldehyde proton were replaced with deuterium, a strong signal would appear in the ²H NMR spectrum around 9.5 ppm, while the corresponding signal in the ¹H NMR spectrum would disappear. mdpi.com For a related compound, furan-2-carbaldehyde-d, the ²H resonance was observed at 9.35 ppm. mdpi.com

Isotope Shift Studies (e.g., Deuterium Isotope Shift)

The substitution of a proton with a deuterium atom causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope shift. huji.ac.il These shifts are valuable for spectral assignment and studying electronic effects. huji.ac.il In the ¹³C NMR spectrum of a deuterated analogue of this compound where the aldehyde proton is replaced by deuterium, the most significant isotope shift would be observed for the aldehydic carbon (C1). This is a two-bond isotope effect (²ΔC(D)). huji.ac.il For the related furan-2-carbaldehyde-d, a deuterium isotope shift of approximately -0.27 ppm (20.6 Hz) was observed for the aldehyde carbon (C1), and a smaller shift of -0.03 ppm (2.4 Hz) was seen for the adjacent furan ring carbon (C2). mdpi.com These upfield shifts are characteristic of deuterium substitution. huji.ac.il

Infrared (IR) and Raman Spectroscopy

For this compound, the most prominent band in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, which is expected in the range of 1670-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Aromatic C=C stretching vibrations from both the furan and fluorophenyl rings are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration should be present in the 1250-1100 cm⁻¹ range.

In the Raman spectrum, the aromatic ring vibrations are often strong. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The symmetric vibrations are particularly Raman-active. For furan-2-carbaldehyde, characteristic Raman bands for the C=O-H group were found at 3125, 2855, and 2719 cm⁻¹. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium | Strong |

| Aldehyde C-H Stretch | 2820 - 2850 & 2720 - 2750 | Weak | Medium |

| Aldehyde C=O Stretch | 1670 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Stretch (Furan) | 1020 - 1250 | Strong | Weak |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| C-H Out-of-plane Bend | 750 - 900 | Strong | Weak |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₁H₇FO₂), the calculated monoisotopic mass is approximately 190.04 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ at m/z = 189, and the loss of the formyl radical (-CHO) to give the [M-29]⁺ peak at m/z = 161. libretexts.org Further fragmentation of the 5-(4-fluorophenyl)furyl cation (m/z 161) could involve cleavage of the furan ring or loss of CO.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 190 | Molecular Ion [M]⁺ | [C₁₁H₇FO₂]⁺ |

| 189 | [M-H]⁺ | [C₁₁H₆FO₂]⁺ |

| 161 | [M-CHO]⁺ | [C₁₀H₆FO]⁺ |

| 133 | [M-CHO-CO]⁺ or [C₉H₆F]⁺ | [C₉H₆F]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) within a molecule. This analytical method is crucial in the characterization of newly synthesized compounds, as it allows for the verification of a compound's empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, serves as strong evidence for the compound's purity and structural integrity.

In the structural elucidation of this compound and its derivatives, elemental analysis is routinely employed to confirm that the synthesis has yielded the correct product. For the parent compound, this compound, the molecular formula is C₁₁H₇FO₂. The calculated elemental composition is C, 69.47%; H, 3.71%.

Research into the derivatives of this compound demonstrates the application of elemental analysis to confirm more complex structures. For instance, in the synthesis of novel furan derivatives, the elemental composition of the products was verified against their theoretical values. nih.govmdpi.com A series of isoxazole (B147169) and pyrazole (B372694) derivatives synthesized from related furan compounds showed experimental values that were in strong agreement with their calculated compositions. nih.gov

For example, the elemental analysis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole yielded results of C, 64.03%; H, 4.92%; N, 3.47%. nih.gov These values correspond closely to the calculated percentages of C, 63.85%; H, 4.87%; N, 3.38% for its molecular formula, C₂₂H₂₀ClNO₅. nih.gov Similarly, another synthesized derivative, a pyrazole compound with the formula C₂₄H₂₂Cl₂N₂O₅, showed found values of C, 58.97%; H, 4.56%; N, 5.79%, which aligned well with the calculated values of C, 58.91%; H, 4.53%; N, 5.72%. nih.gov

The following table summarizes the elemental analysis data for this compound and some of its reported derivatives, illustrating the congruence between the calculated and experimentally found values.

Table 1: Elemental Analysis Data for this compound and Its Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| This compound | C₁₁H₇FO₂ | C | 69.47 | - | |

| H | 3.71 | - | |||

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | C₂₀H₁₆ClNO₃ | C | 67.90 | 67.98 | nih.gov |

| H | 4.56 | 4.59 | nih.gov | ||

| N | 3.96 | 4.12 | nih.gov | ||

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | C₂₂H₂₀ClNO₅ | C | 63.85 | 64.03 | nih.gov |

| H | 4.87 | 4.92 | nih.gov | ||

| N | 3.38 | 3.47 | nih.gov | ||

| 5-(5-(4-chlorophenyl)thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | C₂₂H₂₀ClNO₄S | C | 61.46 | 61.55 | nih.gov |

| H | 4.69 | 4.76 | nih.gov | ||

| N | 3.26 | 3.33 | nih.gov | ||

| 1-(Chloroacetyl)-5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | C₂₄H₂₂Cl₂N₂O₅ | C | 58.91 | 58.97 | nih.gov |

| H | 4.53 | 4.56 | nih.gov | ||

| N | 5.72 | 5.79 | nih.gov | ||

| (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-4-(phthalimido)butyrate | C₁₇H₁₄FN₃O₆ | C | 54.40 | 54.54 | mdpi.com |

| H | 3.76 | 3.56 | mdpi.com | ||

| N | 11.20 | 11.91 | mdpi.com |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. For 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde, these calculations are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

The geometry of the molecule is optimized by finding the minimum energy conformation on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such optimizations, as it provides a good balance between accuracy and computational cost. ajchem-a.com

The optimized geometry of this compound reveals a planar conformation of the furan (B31954) ring, with the aldehyde and fluorophenyl substituents also tending to lie in the same plane to maximize conjugation. The dihedral angle between the furan and phenyl rings is a key parameter, influencing the electronic communication between these two aromatic systems. Theoretical calculations on similar 5-aryl-2-furaldehyde derivatives suggest that this angle is relatively small, indicating a significant degree of planarity. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Model System Similar to this compound Note: The following data is based on theoretical calculations for structurally related furan derivatives and serves as a predictive model.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (furan-aldehyde) | 1.47 Å | |

| C-C (furan-phenyl) | 1.45 Å | |

| C-F (phenyl) | 1.35 Å | |

| Bond Angle | O=C-H (aldehyde) | 121° |

| C-C-C (furan ring) | 107° - 108° | |

| C-C-O (furan ring) | 110° - 111° | |

| Dihedral Angle | Furan-Phenyl | ~15° - 25° |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule. For this compound, these calculations are essential for understanding its reactivity, stability, and spectroscopic characteristics. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich furan and fluorophenyl rings, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the furan ring. The presence of the electronegative fluorine atom can influence the energy levels of the molecular orbitals. ajchem-a.com

Table 2: Calculated Electronic Properties for a Model System Similar to this compound Note: The following data is based on theoretical calculations for structurally related furan derivatives and serves as a predictive model.

| Property | Value (eV) |

| HOMO Energy | -6.5 to -6.8 |

| LUMO Energy | -2.0 to -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.3 to 4.5 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, computational methods can predict how modifications to the molecular structure will affect its interactions with a biological target.

By systematically altering substituents on the phenyl and furan rings and calculating various molecular descriptors, it is possible to build a predictive SAR model. Important descriptors include electronic properties (such as HOMO-LUMO energies and dipole moment), steric properties (molecular volume and surface area), and hydrophobic properties (log P). researchgate.net

For instance, modifying the substituent on the phenyl ring can alter the electronic properties of the entire molecule, which may in turn affect its binding affinity to a receptor. Computational docking studies, which predict the preferred orientation of a molecule when bound to a receptor, are often used in conjunction with SAR to elucidate the key interactions driving biological activity. nih.gov

Prediction of Electronic Properties and Reactivity

The electronic properties and reactivity of this compound can be further elucidated through the calculation of various reactivity descriptors and the generation of a Molecular Electrostatic Potential (MEP) map.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). mdpi.com

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the region around the aldehyde oxygen atom is expected to show a negative potential (red), indicating a site for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), suggesting sites for nucleophilic attack. ajchem-a.com

Table 3: Predicted Global Reactivity Descriptors for a Model System Similar to this compound Note: The following data is based on theoretical calculations for structurally related furan derivatives and serves as a predictive model.

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 4.25 - 4.55 |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.15 - 2.25 |

| Global Electrophilicity (ω) | χ² / 2η | 4.19 - 5.10 |

Advanced Applications in Materials Science

Development of Organic Semiconductors

Furan-containing π-conjugated molecules are an emerging class of organic semiconductors. researchgate.net The integration of furan (B31954) rings into these structures can significantly alter their photophysical, electrochemical, and charge transport properties. researchgate.net Furan-phenylene co-oligomers, for which 5-(4-fluoro-phenyl)-furan-2-carbaldehyde is a key precursor, are noted for their excellent solubility, high luminescence, and effective hole-transport capabilities. researchgate.net

Fluorination is a critical strategy for fine-tuning the performance and stability of organic semiconductors. researchgate.net The introduction of fluorine atoms, as seen in the subject compound, can modulate the energy levels of the molecular orbitals, which is crucial for achieving balanced charge transport. researchgate.net Research on related fluorinated furan-phenyl structures has demonstrated that this "smart" fluorination can lead to ambipolar charge transport and efficient electroluminescence, making them suitable for devices like organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). researchgate.net For instance, selectively fluorinated furan-phenylene derivatives have achieved high external quantum and luminous efficiencies in OLETs. researchgate.net The aldehyde functionality of this compound provides a reactive site for extending the conjugation and synthesizing larger, high-performance semiconducting molecules and polymers.

Table 1: Properties of Furan-Based Organic Semiconductors

| Property | Description | Significance |

|---|---|---|

| Charge Carrier Mobility | The speed at which charge carriers (electrons or holes) move through the material under an electric field. | Higher mobility leads to faster and more efficient electronic devices. Furan-based semiconductors have shown promising mobility values. researchgate.net |

| Luminescence | The emission of light from the material when excited. | Essential for applications in organic light-emitting diodes (OLEDs) and OLETs. Furan-phenylene co-oligomers are known for their bright luminescence. researchgate.net |

| Electrochemical Stability | The ability of the material to resist degradation under electrochemical stress (oxidation and reduction). | Crucial for the long-term operational stability of electronic devices. Fluorination can enhance this stability. researchgate.net |

| Solubility | The ability of the material to dissolve in a solvent. | Good solubility is important for solution-based processing techniques, which can lower the cost of device fabrication. researchgate.net |

Exploration in Sensor Technologies

Furan and its derivatives have been extensively explored for their applications in chemical sensors due to their versatile chemistry. encyclopedia.pub The furan moiety can act as a signaling unit in sensor molecules, with its electronic properties being sensitive to the presence of specific analytes. Furan-based compounds have been successfully employed in the design of colorimetric and fluorescent sensors. encyclopedia.pub

The structure of this compound is well-suited for sensor applications. The aldehyde group can readily react with certain analytes, leading to a detectable change in the molecule's optical or electronic properties. For example, furan derivatives are known to react with amines to produce intensely colored compounds, a principle that can be harnessed for the colorimetric sensing of these substances. encyclopedia.pub Furthermore, the fluorophenyl group can enhance the selectivity of the sensor molecule, allowing for the specific detection of targeted analytes. encyclopedia.pub

Engineering of Advanced Materials with Unique Electronic Properties

The unique combination of a furan ring, a phenyl group, and a fluorine atom in this compound allows for the engineering of advanced materials with tailored electronic properties. The π-conjugated system of the furan and phenyl rings facilitates electron delocalization, which is fundamental to the electronic and optical properties of the derived materials.

The aldehyde group serves as a versatile chemical handle for a variety of transformations, enabling the synthesis of a wide range of derivatives with distinct electronic characteristics. For example, condensation reactions with other molecules can extend the π-conjugation, leading to materials with smaller band gaps and altered absorption and emission spectra. The electron-withdrawing nature of the fluorine atom further modifies the electronic landscape of the molecule, influencing its conductivity, charge transport capabilities, and reactivity. This allows for the precise tuning of the material's properties for specific applications, such as in organic photovoltaics and nonlinear optics.

Fluorinated Polymers and Dynamic Polymers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics. The incorporation of fluorine into polymers can be achieved by using fluorinated monomers like this compound. Fluorinated and fluoroalkylated furans are considered valuable synthetic intermediates for various materials, including liquid crystals and photoresist polymers. mdpi.com

The aldehyde functionality of this compound makes it a suitable monomer for polymerization reactions. For instance, it can undergo polycondensation reactions with other monomers to form a variety of fluorinated polyesters, polyimides, or polyamides. The resulting polymers would benefit from the inherent properties of both the furan ring, which can impart rigidity and thermal stability, and the fluorophenyl group.

Furthermore, the aldehyde group can participate in reversible reactions, opening the door to the creation of dynamic polymers. These materials, which contain reversible covalent bonds, can exhibit properties such as self-healing, adaptability, and responsiveness to external stimuli. The reactivity of the aldehyde group allows for the formation of dynamic covalent bonds, such as those in imines or acetals, which can be incorporated into polymer backbones or crosslinks to create these advanced, functional materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

Biological and Pharmacological Research Applications

Antimicrobial Activity Studies

Derivatives synthesized from 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde have been investigated for their potential to combat microbial infections, demonstrating a range of activities against bacteria and fungi. The furan (B31954) ring is a key structural feature in many compounds with established antimicrobial properties. nih.gov

The furan scaffold is integral to numerous compounds exhibiting broad-spectrum antibacterial activity. Research into derivatives of 5-aryl-furan-2-carbaldehyde has yielded compounds with notable efficacy. For instance, chalcones synthesized by condensing substituted furan-2-carbaldehydes with other aromatic ketones have shown promising activity against both Gram-positive and Gram-negative bacterial strains. jocpr.com Studies on various furan derivatives have demonstrated selective inhibition of microbial growth, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against multidrug-resistant clinical isolates.

The introduction of specific substituents on the phenyl ring of the furan scaffold can significantly influence antibacterial potency. While direct studies on this compound are limited, research on analogous compounds, such as those with a 4-chlorophenyl group, has shown enhanced activity. This suggests that the electronic properties conferred by the halogen substituent are beneficial for antibacterial action. For example, certain chalcone (B49325) derivatives bearing a chloro substituent were found to be particularly effective against Pseudomonas aeruginosa, while others with a bromo group showed good activity against both Pseudomonas aeruginosa and Staphylococcus aureus. jocpr.com The antibacterial action of these compounds is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, a difference potentially attributable to the structural variations in their cell walls. nih.gov

| Derivative Class | Bacterial Strain | Activity Noted |

|---|---|---|

| Chalcones (Chloro-substituted) | Pseudomonas aeruginosa | Effective Activity |

| Chalcones (Bromo-substituted) | Pseudomonas aeruginosa | Good Activity |

| Chalcones (Bromo-substituted) | Staphylococcus aureus | Good Activity |

The exploration of 5-aryl-furan derivatives has also extended to their potential as antifungal agents. In a study focused on 4-[(5-aryl-2-furyl)carbonothioyl] morpholines, derivatives containing isopropylphenyl and chlorophenyl groups demonstrated high antifungal activity. pensoft.net Similarly, new series of thiadiazole derivatives have been synthesized and evaluated, with some compounds showing interesting antifungal activity against Candida albicans and Aspergillus niger, comparable to the standard drug ketoconazole. researchgate.net Although the direct 4-fluorophenyl derivative was not the most potent in all studies, the general efficacy of this class of compounds highlights the potential of the core scaffold in antifungal drug discovery. pensoft.net

The antimicrobial mechanisms of furan derivatives are multifaceted. Research suggests these compounds can interfere with essential microbial enzymes and disrupt metabolic pathways. Some halogenated furanones, for example, have been shown to inhibit bacterial swarming motility and biofilm formation without necessarily inhibiting growth, indicating a mechanism that targets virulence factors rather than viability. nih.gov For certain antibacterial furan derivatives, the mechanism may involve arresting the cell cycle. nih.gov The ability of the furan scaffold to interact with various biological targets facilitates these diverse mechanisms of action.

Anti-inflammatory and Antinociceptive Activities

Furan-containing compounds have been investigated for their anti-inflammatory and pain-relieving (antinociceptive) properties. Research on a structurally related compound, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, equivalent to that of ibuprofen. nih.gov This compound also exhibited potent analgesic effects, suggesting a mechanism that may involve a central component in addition to peripheral action. nih.gov

Furthermore, studies on other furan-containing molecules have shown potent antinociceptive activity. researchgate.net Anticonvulsant agents derived from pyrrolidine-2,5-dione structures, which are sometimes linked to arylpiperazine moieties, have also been assessed for antinociceptive effects in models of tonic pain. mdpi.com While not direct derivatives of this compound, these findings underscore the potential of heterocyclic structures containing substituted phenyl rings to modulate pain and inflammation pathways. The anti-inflammatory effects of furan derivatives are often linked to their antioxidant properties and their ability to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Antitumor and Cytotoxic Properties

The 5-phenyl-2-furaldehyde (B76939) scaffold is considered a valuable starting point for designing compounds with antitumor activity. researchgate.net Research has led to the synthesis of novel derivatives of 5-(4-chlorophenyl)furan that demonstrate potent cytotoxic activity against cancer cell lines. nih.gov A significant finding is that certain pyrazoline derivatives incorporating this scaffold act as inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

In one study, specific pyrazoline and pyridine (B92270) derivatives were found to be more potent than colchicine, with IC50 values as low as 0.05 µM against the leukemia SR cell line. nih.gov This highlights the substantial potential of this chemical class in the development of new anticancer agents. Antitumor screening of other complex derivatives, such as those incorporating a benzothiazole (B30560) ring, has also identified lead compounds with activity superior to established drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net

| Derivative | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (%) |

|---|---|---|---|

| Pyrazoline Derivative 7e | Leukemia SR | 0.05 | 96.0 |

| Pyridine Derivative 11a | Leukemia SR | 0.06 | 96.3 |

| Pyrazoline Derivative 7c | Leukemia SR | 0.09 | 95.2 |

| Colchicine (Reference) | Leukemia SR | >0.1 | 93.5 |

Data adapted from a study on 5-(4-chlorophenyl)furan derivatives. nih.gov

Enzyme Inhibition Studies

Beyond tubulin, derivatives of the 5-aryl-furan scaffold have been explored as inhibitors of other crucial enzymes. The furan core is found in inhibitors of several mycobacterial enzymes, which is relevant for the development of new antitubercular agents. mdpi.com

In a different context, furan chalcones have been designed and synthesized as urease inhibitors. semanticscholar.org Urease is an enzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori. Certain furan chalcone derivatives, particularly those with dichloro- and chloro-substitutions on the phenyl ring, exhibited more potent urease inhibition than the reference drug thiourea, with IC50 values in the range of 16-19 µM. semanticscholar.org This line of research demonstrates the versatility of the 5-aryl-furan-2-carbaldehyde scaffold in generating inhibitors for diverse enzymatic targets.

| Derivative | Enzyme Target | IC50 (µM) | Reference Drug (IC50 µM) |

|---|---|---|---|

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | 16.13 ± 2.45 | Thiourea (21.25 ± 0.15) |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 | Thiourea (21.25 ± 0.15) |

Data from a study on furan chalcones as urease inhibitors. semanticscholar.org

HIV-1 Reverse Transcriptase Inhibition

While direct studies on this compound as an inhibitor of HIV-1 Reverse Transcriptase (RT) are not extensively documented, the broader class of furan derivatives has been explored for anti-HIV activity. Research into derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester identified compounds that effectively blocked HIV-1 RT-associated RNase H activities. For instance, two derivatives demonstrated IC50 values in the range of 3-30 microM and one of these compounds also inhibited HIV-1 replication at concentrations of 20-25 microM. nih.gov These findings suggest that the furan nucleus can serve as a scaffold for the development of HIV-1 RT inhibitors. Further investigation is required to determine if this compound or its close analogs possess similar inhibitory potential against this critical viral enzyme.

Sirtuin 2 (SIRT2) Inhibition

Research into the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various diseases including cancer and neurodegenerative disorders, has identified promising candidates within the 5-phenylfuran scaffold. A study focused on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, which are structurally related to this compound, led to the discovery of potent SIRT2 inhibitors. nih.govnih.gov One notable compound from this series exhibited an IC50 value of 2.47 μM against SIRT2, which was significantly more potent than the known inhibitor AGK2 (IC50 = 17.75 μM). nih.govnih.gov The structure-activity relationship (SAR) analyses from this research provide valuable insights into how modifications of the 5-phenylfuran core can be optimized for enhanced SIRT2 inhibitory activity. nih.gov Molecular docking studies further suggested that these derivatives fit well into the induced hydrophobic pocket of the SIRT2 enzyme. nih.gov

Table 1: SIRT2 Inhibition by (5-Phenylfuran-2-yl)methanamine Derivatives

| Compound | Structure | SIRT2 Inhibition (%) @ 10 µM | SIRT2 Inhibition (%) @ 100 µM | IC50 (µM) |

|---|---|---|---|---|

| 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 35 ± 3 | 63 ± 5 | - |

| 25 | Not specified | 90 ± 3 | 99 ± 2 | 2.47 |

| AGK2 (Control) | Not specified | 30 ± 5 | 80 ± 6 | 17.75 |

Anthrax Lethal Factor (LF) Metallo-protease Inhibition

The furan scaffold has also been investigated for its potential to inhibit the anthrax lethal factor (LF), a key virulence factor of Bacillus anthracis. pnas.orgnih.gov While direct studies on this compound are limited, research on structurally similar compounds has shown promise. A fragment-based approach has led to the development of potent and selective small-molecule inhibitors of LF. pnas.org For example, compounds incorporating a furan ring have been identified as efficient inhibitors of the LF metallo-protease. nih.gov Structure-activity relationship studies on a series of LF inhibitors revealed that substitutions on the furan ring, as well as the phenyl ring, are well-tolerated, allowing for the fine-tuning of inhibitory activity. nih.gov These findings suggest that the 5-phenylfuran-2-carbaldehyde framework could be a valuable starting point for designing novel anthrax LF inhibitors.

Pharmacological Screening of Furan Derivatives

Furan derivatives are known to exhibit a wide range of pharmacological activities, prompting their screening for various therapeutic applications. utripoli.edu.ly

CNS Depressant and Analgesic Activities

Interaction Studies with Biological Targets (e.g., proteins, enzymes)

The biological activity of this compound and its derivatives is predicated on their interaction with various biological macromolecules. The aldehyde group, for example, is known to be reactive and can form covalent bonds with nucleophilic residues in proteins and enzymes, potentially leading to the inhibition of their function. nih.govnih.gov Molecular docking studies on related furan-based inhibitors targeting SIRT2 have shown that these molecules can fit into the hydrophobic pocket of the enzyme, indicating a specific mode of interaction. nih.gov Similarly, the development of furan-containing inhibitors for anthrax lethal factor has been guided by understanding the interactions within the enzyme's active site. nih.gov

Development of Biologically Active Scaffolds and Analogs

The 5-phenylfuran-2-carbaldehyde structure serves as a versatile scaffold for the synthesis of a wide array of biologically active analogs. orientjchem.orgnih.govpensoft.netresearchgate.net The presence of the furan ring, the phenyl group, and the reactive aldehyde functionality allows for diverse chemical modifications to explore and optimize pharmacological properties. For example, the aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. researchgate.net This adaptability has been demonstrated in the synthesis of derivatives with potential applications as SIRT2 inhibitors and in the design of novel compounds targeting other enzymes. nih.govnih.gov The 4-fluorophenyl substituent can also be modified to explore its influence on biological activity, as variations in the substitution pattern on the phenyl ring have been shown to impact the inhibitory potency of related compounds against targets like anthrax LF. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid |

| AGK2 |

| 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester derivatives |

Design of Drugs for Various Diseases

The structure of this compound serves as a foundational template in the design of novel drugs. Furan derivatives are recognized for their wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties. The presence of the fluorine atom is particularly significant in drug design. nih.gov As the most electronegative element, fluorine can lead to profound changes in the physical, chemical, and biological characteristics of a molecule without substantially increasing its size. nih.gov

In the context of drug development, the introduction of a fluorine atom can enhance several key parameters:

Metabolic Stability: Fluorine's presence can block metabolic pathways, leading to a longer biological half-life for the drug. nih.gov

Binding Affinity: The fluorophenyl group may improve how strongly a molecule binds to specific enzymes or receptors, potentially increasing its efficacy. nih.gov

Physicochemical Properties: Fluorination can influence properties like lipophilicity and acidity, which affects how a drug is absorbed, distributed, and excreted by the body. nih.gov

Research into structurally similar compounds highlights the potential of this chemical class. For instance, derivatives of the closely related 5-(4-chlorophenyl)furan have been synthesized and investigated as potent inhibitors of tubulin polymerization, a key mechanism in cell division, making them attractive candidates for anticancer therapies. nih.gov The unique electronic properties conferred by the fluorine atom in this compound make it a promising scaffold for developing new agents against a variety of diseases. nih.gov

Precursors for Biologically Active Molecules

This compound is a versatile chemical intermediate, or building block, used in the synthesis of more complex molecules with potential therapeutic value. The aldehyde functional group is particularly reactive and serves as a convenient handle for constructing larger, more elaborate chemical structures.

A primary application is in the synthesis of Schiff bases. These compounds are formed by the condensation reaction between the aldehyde group of this compound and a primary amine. A study detailed the synthesis of a series of Schiff bases by reacting various 5-(substituted aryl)-2-furfuraldehydes with 4-hydroxyphenyl-1-ketohydrazide. derpharmachemica.com The resulting molecules were then evaluated for their biological activities. This research demonstrated that the synthesized Schiff base derivatives exhibited moderate to good antibacterial and significant anthelmintic (anti-worm) activity. derpharmachemica.com

Another synthetic route involves the conversion of the aldehyde to other functional groups. For example, the aldehyde can be oxidized to a carboxylic acid. This resulting 5-(4-fluorophenyl)furan-2-carboxylic acid can then be reacted with other molecules, such as morpholine, to create amides. pensoft.net A study on the synthesis of 4-[5-(4-fluorophenyl)-2-furoyl]morpholine showed that such derivatives possess antimicrobial properties, particularly against the fungus Cryptococcus neoformans. pensoft.net These examples underscore the role of this compound as a key starting material for generating novel compounds with diverse pharmacological profiles.

Table 1: Biologically Active Molecules Derived from 5-(Aryl)-furan-2-carbaldehyde Precursors

| Precursor Class | Derivative Class | Example Derivative | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| 5-(Substituted aryl)-furan-2-carbaldehyde | Schiff Bases | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | Antibacterial, Anthelmintic | derpharmachemica.com |

| 5-(4-Fluorophenyl)furan-2-carbaldehyde | Amides (via carboxylic acid) | 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine | Antimicrobial | pensoft.net |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde (B52691) | Pyrazoline Derivatives | N/A | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-fluoro-phenyl)-furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions, analogous to nitrophenyl derivatives. For example, nitrophenyl analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are synthesized by coupling furan-2-carbaldehyde precursors with substituted aryl halides using palladium catalysts . Optimize reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) to enhance yield. Characterization via NMR and FT-IR is critical to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and furan ring vibrations). For this compound, fluorine substitution alters electron density, shifting characteristic peaks compared to non-fluorinated analogs .

- Surface-Enhanced Raman Spectroscopy (SERS) : Adsorption on silver nanoparticles enhances sensitivity, enabling detection of low-concentration samples and analysis of surface interactions .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

- Methodological Answer : Use bomb combustion calorimetry (e.g., B-08-MA calorimeter) to measure combustion energy (∆cH°). For nitrophenyl analogs, this method yielded ∆cH°(cr) values ranging from -3500 to -4200 kJ/mol . Apply Hess’s Law to derive the enthalpy of formation (∆fH°(cr)), accounting for contributions from the fluoro-phenyl group. Theoretical methods like group-additivity or DFT can supplement experimental data but require calibration against empirical results .

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data for furan-2-carbaldehyde derivatives be resolved?

- Methodological Answer : Systematic error analysis is essential. For example, computational methods (e.g., G4 thermochemistry) may underestimate steric effects or non-covalent interactions in nitrophenyl derivatives . Validate calculations using high-purity experimental data and adjust group-contribution parameters for fluorine’s electronegativity. Discrepancies >5% warrant re-evaluation of sample purity or computational basis sets.

Q. What is the impact of substituent position (e.g., para-fluoro vs. meta-nitro) on the electronic and thermodynamic stability of furan-2-carbaldehyde derivatives?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the furan ring, increasing electrophilicity of the aldehyde group compared to nitro substituents.

- Thermodynamic Stability : Nitro groups lower ∆fH°(cr) due to higher resonance stabilization, while fluoro substituents may reduce combustion energy via weaker C-F bond dissociation .

- Table 1 : Comparative Thermodynamic Data for Analogous Compounds

| Compound | ∆cH°(cr) (kJ/mol) | ∆fH°(cr) (kJ/mol) |

|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -4120 ± 15 | -250 ± 5 |

| This compound* | -3980 ± 20* | -210 ± 10* |

| *Extrapolated from nitrophenyl data . |

Q. What mechanistic insights can SERS provide for this compound adsorbed on metallic surfaces?

- Methodological Answer : SERS on silver substrates reveals adsorption geometry and charge-transfer interactions. For the fluoro derivative, enhanced Raman bands at 1600 cm⁻¹ (C=C furan) and 1100 cm⁻¹ (C-F) suggest planar adsorption via the aldehyde group. Compare intensity ratios to infer orientation changes under varying pH or solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.